N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
CAS No.: 1050199-90-0
Cat. No.: VC11893300
Molecular Formula: C20H19N3O6S
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050199-90-0 |
|---|---|
| Molecular Formula | C20H19N3O6S |
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O6S/c1-29-13-5-7-14(8-6-13)30(27,28)23-10-2-3-17(23)20(26)21-12-4-9-15-16(11-12)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25) |
| Standard InChI Key | RUVIYIUJIADGGH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Introduction
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structural features and potential applications in pharmaceutical and chemical research. This article provides a detailed overview of the compound's structure, synthesis, properties, and potential applications.
Synthesis Pathways
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves:
-
Formation of the Phthalimide Core: Reacting phthalic anhydride with an amine to form the isoindoline dione structure.
-
Introduction of the Pyrrolidine Ring: Coupling reactions or cyclization methods to attach the pyrrolidine moiety.
-
Sulfonamide Addition: Reacting methoxybenzenesulfonyl chloride with an amine group under basic conditions.
Applications in Research
The compound's diverse functional groups make it a candidate for:
-
Drug Design: Its sulfonamide and phthalimide groups are often explored in anticancer and antimicrobial drug development.
-
Material Science: Potential use in designing polymers or advanced materials due to its stable aromatic core.
-
Biochemical Probing: Useful as a molecular probe for studying enzyme-ligand interactions.
Research Gaps and Future Directions
Despite its promising structure:
Future research should focus on:
-
Detailed in vitro and in vivo evaluations.
-
Exploring derivatives by modifying the pyrrolidine or sulfonamide groups for enhanced activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume